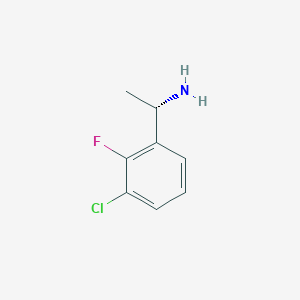
(1S)-1-(3-chloro-2-fluorophenyl)ethan-1-amine
説明
(1S)-1-(3-chloro-2-fluorophenyl)ethan-1-amine is a useful research compound. Its molecular formula is C8H9ClFN and its molecular weight is 173.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(1S)-1-(3-chloro-2-fluorophenyl)ethan-1-amine, a chiral amine compound, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and applications in drug development, supported by relevant data and case studies.
Chemical Structure and Properties
The compound is characterized by the presence of a chiral center and halogen substituents (chlorine and fluorine) on the phenyl ring. Its molecular formula is , with a molecular weight of approximately 175.62 g/mol. The specific arrangement of these substituents significantly influences its chemical reactivity and biological activity.
The biological activity of this compound primarily involves interactions with various neurotransmitter receptors:
- Binding Affinity : The halogen atoms enhance the compound's binding affinity to receptors, particularly serotonin (5-HT) and dopamine receptors, which are crucial in modulating mood and behavior.
- Neurotransmitter Modulation : Research indicates that this compound may influence neurotransmitter systems, suggesting potential applications in treating psychiatric disorders such as depression and anxiety.
Biological Activity Overview
The biological activities associated with this compound include:
| Activity | Description |
|---|---|
| Antidepressant Effects | Potential use in developing antidepressants by modifying its structure to enhance efficacy. |
| Neurotransmitter Interaction | Modulates serotonin and dopamine pathways, indicating potential for treating mood disorders. |
| Pharmacological Studies | Investigated for effects on halogenated amines in biological systems. |
Case Studies and Research Findings
Several studies have explored the pharmacological properties of this compound:
- Antidepressant Development : A study demonstrated that derivatives of this compound exhibited enhanced binding to serotonin receptors, leading to increased serotonin levels in synaptic clefts, which is beneficial for mood regulation.
- Neurotransmitter Receptor Studies : Research indicated that this compound could selectively bind to dopamine D2 receptors, thus influencing dopaminergic signaling pathways critical for mood stabilization.
- Halogenated Amine Effects : Investigations into the effects of halogenated amines revealed that the presence of chlorine and fluorine enhances the interaction with biological targets, providing insights into their pharmacological profiles .
Applications in Medicinal Chemistry
This compound serves as a valuable building block in the synthesis of various pharmaceutical agents targeting neurological disorders:
- Synthesis of Antidepressants : It can be utilized in developing new antidepressants by modifying its structure to optimize pharmacokinetic properties.
- Research on Halogenated Compounds : The compound is used in studies examining the effects of halogenated amines on biological systems, contributing to the understanding of their pharmacological profiles .
特性
IUPAC Name |
(1S)-1-(3-chloro-2-fluorophenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClFN/c1-5(11)6-3-2-4-7(9)8(6)10/h2-5H,11H2,1H3/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCEUCESYXQXKOY-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C(=CC=C1)Cl)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=C(C(=CC=C1)Cl)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















